Peanut oil, hydrogenated

Overview

Description

Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .

Synthesis Analysis

The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .

Molecular Structure Analysis

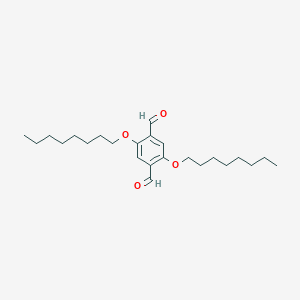

Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .

Chemical Reactions Analysis

In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .

Physical And Chemical Properties Analysis

Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .

Scientific Research Applications

Food Stabilizer

Hydrogenated peanut oil is used as a stabilizer in food products like peanut butter . Manufacturers add sugar and fully hydrogenated vegetable oils to peanut butter to prevent oil separation during storage . However, hydrogenated oils are significant sources of saturated fats, and reducing their consumption is challenging for food scientists without affecting the desired characteristics of food products .

Source of Healthy Fats

Peanuts have a nutrient-dense profile and are low in simple carbs, despite their high-calorie content . Therefore, they are an excellent source of healthy fats (46.67%), and good source of proteins (26.67%), carbohydrates (16.67%), and fibers (10%) .

Replacement for Fully Hydrogenated Oil

The results of a study indicate that the rice bran wax oleogel could be the potential replacement of the fully hydrogenated oil as a stabilizer .

Bioactive Phytochemicals

Peanut oil is rich in bioactive constituents such as tocols, phenolics, and sterols . The oxidative stability of unsaturated fatty acids, particularly the polyunsaturated fatty acids (PUFA) in peanut oil, is negatively impacted by its phenolics because these compounds can act as antioxidants scavenging the free radicals .

Transformer Oil

Hydrogenated transformer oil is used in power transformers for its safety and reliability .

Aroma Components

Hydrogenated peanut oil is used in the study of key aroma components of normal- and high-oleic peanut oil produced industrially .

Mechanism of Action

Target of Action

Hydrogenated peanut oil primarily targets the human digestive system, where it is broken down and absorbed. The oil is rich in nutrients such as essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . The oil bodies in peanut oil contain three inherent proteins (oleosin, caleosin, and steroleosin) along with two adsorbed foreign proteins (arachin and lipoxygenase) .

Mode of Action

The interaction of hydrogenated peanut oil with its targets involves the breakdown of the oil in the digestive system into its constituent nutrients, which are then absorbed into the bloodstream. The oil bodies in the oil, which are structurally stable due to the phospholipid monolayer membrane and oil body proteins, can be used in the food industry without any emulsifier or homogenization process .

Biochemical Pathways

The breakdown and absorption of hydrogenated peanut oil involve several biochemical pathways. The degradation of the peanut cell wall in aqueous enzymatic extraction is a critical step that facilitates the release of peanut proteins and oil bodies . The oil bodies contained in the oil are dispersed subcellular structures and one of the smallest organelles in plant seed cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of hydrogenated peanut oil are primarily governed by the digestive system. The oil is absorbed in the digestive tract, distributed throughout the body via the bloodstream, metabolized to extract its nutrients, and the waste products are excreted. The oil bodies in the oil are structurally stable, which may impact their bioavailability .

Result of Action

The molecular and cellular effects of the action of hydrogenated peanut oil primarily involve the provision of nutrients to the body. The oil provides essential amino acids, unsaturated fatty acids, vitamin E, and phytosterols . The oil bodies in the oil, which contain inherent and foreign proteins, are also a source of protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hydrogenated peanut oil. For instance, the extraction process of the oil can be influenced by factors such as temperature . Additionally, the genetic makeup of the peanut plant can also influence the oil content .

Safety and Hazards

Future Directions

Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .

properties

IUPAC Name |

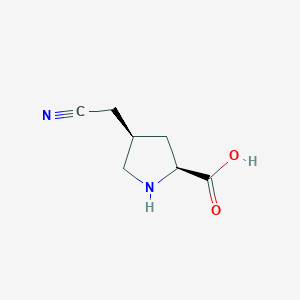

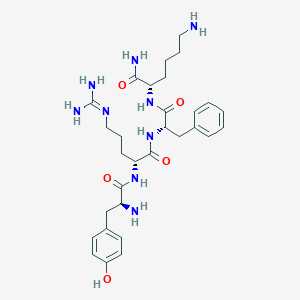

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAHGMTRWGMTB-JBXUNAHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045851 | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dalda | |

CAS RN |

68425-36-5, 118476-85-0 | |

| Record name | Hydrogenated peanut oil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peanut oil, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peanut oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.